(2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl
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Overview
Description
“(2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl” is also known as “(2R,6R)-Hydroxynorketamine (hydrochloride)”. It is an analytical reference standard categorized as an arylcyclohexylamine. It is a metabolite of ketamine and norketamine .
Synthesis Analysis
A process for the preparation of (2R,6R)-hydroxynorketamine is provided. The process requires no chromatography purification and affords the (2R,6R)-hydroxynorketamine in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis
The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action .Chemical Reactions Analysis
The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action .Physical And Chemical Properties Analysis
(2R,6R)-Hydroxynorketamine is a white to beige powder that is soluble in water (25 mg/mL, clear). It has a molecular weight of 276.16 and is stored at 2-8°C .Scientific Research Applications
Crystal Structure and Complex Formation
- The crystal structure of bis(N-methylmorpholine betaine) hydrochloride [(MMB)2H·Cl] reveals insights into the formation of 1:1 and 2:1 complexes with mineral acids like HCl, showcasing the potential for studying hydrogen bonding and complex formation in molecular structures (Dega-Szafran et al., 2002).
Corrosion Inhibition
- Research on corrosion inhibition for mild steel in HCl solutions highlights the effectiveness of certain compounds, including those related to methylmorpholine structures, for protecting metal surfaces during industrial processes, such as oil and gas well acidization (Migahed & Nassar, 2008).
Enzyme Catalysis
- Studies have identified enzymes capable of hydrolyzing substrates similar to (2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl, providing insights into drug metabolism and the potential for biotechnological applications in synthesizing and degrading specific compounds (Pindel et al., 1997).
Luminescence Imaging
- The synthesis of ligands for luminescent lanthanide tags demonstrates the application of molecular structures related to this compound in bioanalytical chemistry, facilitating protein labeling and time-resolved luminescence imaging (Weibel et al., 2004).
Bioorganic Chemistry
- Bromophenol derivatives with cyclopropyl moiety, related to the molecular framework of this compound, have been shown to inhibit enzymes like carbonic anhydrase, suggesting potential therapeutic applications (Boztaş et al., 2019).
Combinatorial Chemistry
- The uncatalyzed Mannich-type reaction to synthesize pyrido[2,1-b][1,3,5]thiadiazine demonstrates the versatility of morpholine derivatives in generating diverse chemical libraries for drug discovery and development (Dotsenko et al., 2014).
Mechanism of Action
(2R,6R)-Hydroxynorketamine is thought to exert its antidepressant-like effects by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .
Safety and Hazards
Future Directions
(2R,6R)-Hydroxynorketamine is closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . It has a promising prospect for the study of antidepressant proteomics . Further studies are needed to elucidate the mechanism and clinical application of HNK, I5, and I6 antidepressants .
Properties
IUPAC Name |
(2R,6R)-6-methylmorpholine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHSPZJDZARIA-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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